molecular formula C9H5ClN2O3 B3058579 8-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid CAS No. 90272-09-6

8-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No.: B3058579
CAS No.: 90272-09-6
M. Wt: 224.6 g/mol
InChI Key: PVBRPYULLYDLKC-UHFFFAOYSA-N
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Description

8-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 35966-16-6; 35975-71-4) is a heterocyclic compound with the molecular formula C₁₀H₆ClNO₃ and a molecular weight of 223.61 g/mol. It features a cinnoline core substituted with a chlorine atom at position 8, a ketone group at position 4, and a carboxylic acid moiety at position 3 . Key physicochemical properties include a density of 1.549 g/cm³, a boiling point of 393°C, and a vapor pressure of 7 × 10⁻⁷ mmHg at 25°C . The compound’s structure allows for hydrogen bonding and metal chelation, which are critical for its biological activity, particularly in antimicrobial applications .

Properties

IUPAC Name

8-chloro-4-oxo-1H-cinnoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-5-3-1-2-4-6(5)11-12-7(8(4)13)9(14)15/h1-3H,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBRPYULLYDLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NN=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391824
Record name 3-Cinnolinecarboxylic acid, 8-chloro-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90272-09-6
Record name 8-Chloro-4-hydroxy-3-cinnolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90272-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cinnolinecarboxylic acid, 8-chloro-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Efficiency in Gould-Jacobs Reactions

The use of titanium tetrachloride as a Lewis acid accelerates ring closure by polarizing the carbonyl group of the β-ketoester intermediate. Substituting TiCl₄ with boron trifluoride (BF₃) reduces cyclization yields by 15–20%, highlighting the critical role of the Lewis acid.

Hydrolysis Conditions for Ester-to-Acid Conversion

Alkaline hydrolysis (NaOH) outperforms acidic hydrolysis (HCl) in preserving the cinnoline ring’s integrity. Prolonged exposure to HCl (>6 hours) leads to decarboxylation, reducing yields by 25%.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 8-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is used as a precursor in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new chemical entities with potential biological activities .

Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its derivatives have been studied for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, making them potential candidates for antibacterial drugs .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Chlorine Position : Chlorine at C8 (parent compound) versus C6 (90272-08-5) alters electronic distribution and binding affinity to bacterial DNA gyrase .
  • N1 Substitution : Alkyl groups (e.g., ethyl in 7507-44-0) increase lipophilicity, improving pharmacokinetic properties .
  • Aromatic Substitution : Phenyl groups (36991-77-2) enhance stability via π-π interactions but reduce solubility .

Physicochemical Properties

pKa and log P Values

  • 8-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid: pKa ~3.5 (carboxylic acid), log P ~0.8 .
  • 6,8-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid: log P ~1.5 due to additional Cl .
  • Phosphonic Acid Analogues : pKa values 2–3 units lower than carboxylic acids, enhancing ionization at physiological pH .

Thermal Stability

  • The parent compound decomposes at ~250°C, while ethyl esters (e.g., ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate) exhibit higher thermal stability (decomposition >300°C) due to reduced hydrogen bonding .

Antibacterial Activity (MIC Values, μg/mL)

Compound E. coli S. aureus Reference
8-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid 32 64
8-Chloro-7-(piperazinyl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 0.5 1
Clinafloxacin (Control) 0.25 0.5

Key Findings :

  • Piperazinyl and cyclopropyl substitutions (e.g., ) significantly enhance activity against Gram-negative bacteria by improving DNA gyrase binding.
  • Dual chloro-fluoro substitution (90415-34-2) shows broader-spectrum activity but higher cytotoxicity .

Biological Activity

8-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its antibacterial properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a chloro substituent and a carboxylic acid functional group, contributing to its reactivity and biological interactions. Its molecular formula is C10H6ClN2O3C_10H_6ClN_2O_3 with a molecular weight of approximately 232.62 g/mol.

Antibacterial Activity

Recent studies have highlighted the potent antibacterial properties of 8-chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid against various bacterial strains.

Case Studies

  • Comparative Potency : A study demonstrated that this compound exhibits antibacterial activity significantly greater than that of trovafloxacin against clinical isolates, showing 30 times more potency against Streptococcus pneumoniae and 128 times against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Mechanism of Action : The mechanism involves inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
  • Minimum Inhibitory Concentrations (MIC) : The MIC values for various strains are summarized in Table 1.
Bacterial StrainMIC (µg/mL)
Streptococcus pneumoniae0.25
Staphylococcus aureus (MRSA)0.125
Bacillus subtilis0.39
Candida albicans1.56

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the chloro group at position 8 is critical for enhancing antibacterial activity. Modifications to the N-1 substituents also affect potency; for instance, introducing bulky groups can lead to increased steric hindrance, which may enhance binding affinity to target enzymes .

Toxicity and Safety Profile

Toxicity assessments conducted on human breast adenocarcinoma cell lines (MCF-7) revealed no significant cytotoxic effects at concentrations up to 1 µg/mL, suggesting a favorable safety profile for potential therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 2
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8-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

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